Barium bromide

説明

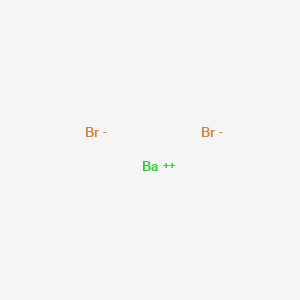

Barium Bromide (BaBr2) is an important chemical compound also known as Barium (2+) dibromide or Barium bromide anhydrous . It appears as a white solid which is soluble in water and is toxic in aqueous form .

Synthesis Analysis

Barium bromide can be prepared by treating barium sulfide or barium carbonate with hydrobromic acid . The reactions are as follows:Molecular Structure Analysis

Barium bromide crystallizes in the lead chloride (cotunnite) motif, giving white orthorhombic crystals that are deliquescent . Each barium ion is surrounded by eight bromide ions and each bromide ion is surrounded by eight barium ions .Chemical Reactions Analysis

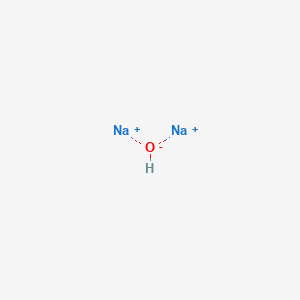

In aqueous solution, barium bromide behaves as a simple salt. It reacts with the sulfate salts to produce a solid precipitate of barium sulfate . Similar reactions occur with oxalic acid, hydrofluoric acid, and phosphoric acid, giving solid precipitates of barium oxalate, fluoride, and phosphate, respectively .Physical And Chemical Properties Analysis

Barium Bromide is a white crystalline solid that is soluble in water . It has a melting point of 857 degrees Celsius and a boiling point of 1835 degrees Celsius . The density of the barium bromide formula is 4.78 g/cm3 .科学的研究の応用

Medical Imaging

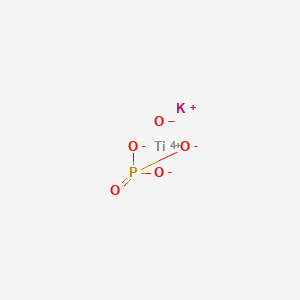

Barium bromide: is used as a precursor to barium sulfate , which is a radiocontrast agent in medical imaging . A slurry of barium sulfate, known as a “barium meal,” is ingested by patients to coat the lining of the gastrointestinal tract. This improves the visibility of the tract under X-ray imaging, allowing for better diagnosis of disorders.

Photographic Processing

In the field of photography, barium bromide serves as a precursor to chemicals used in photographic processing . It’s involved in the creation of photographic paper and film, where it contributes to the light-sensitive layer that captures images.

Radium Purification

Historically, barium bromide played a significant role in the purification of radium through a process known as fractional crystallization, which was devised by Marie Curie . This method was crucial in obtaining pure radium for research and medical use.

Manufacturing of Other Bromides

Barium bromide is utilized in the synthesis of other bromide compounds . Due to its reactivity with various elements and compounds, it acts as an intermediary in the production of a wide range of bromides with diverse applications in industry and research.

Phosphor Production

Barium bromide: is used in the production of phosphors . Phosphors are substances that exhibit the phenomenon of luminescence. They are critical components in various display technologies, including fluorescent lights and cathode-ray tubes.

Chemical Synthesis

In chemical research, barium bromide is employed as a reagent in the synthesis of various chemical compounds . Its properties make it suitable for use in different types of chemical reactions, contributing to the advancement of chemical sciences.

Safety and Handling Research

Due to its toxic nature, research into the safe handling and disposal of barium bromide is vital . This research is essential for developing protocols to mitigate the risks associated with its use in various applications.

Environmental Impact Studies

Studies on the environmental impact of barium bromide and its compounds are crucial for understanding its effects on ecosystems . These studies help in assessing the potential risks and in formulating guidelines for its environmentally safe use.

Safety and Hazards

将来の方向性

Identifying, evaluating, and predicting the health effects of chronic low-level and moderate-level barium exposures in humans is challenging. Future research is needed to develop an understanding of barium bioaccumulation in order to mitigate its potential health impacts in various exposed populations .

作用機序

Target of Action

Barium bromide (BaBr2) is an ionic compound . It can interact with various biological systems due to its ionic nature .

Mode of Action

Barium bromide is a simple salt that behaves as such in aqueous solutions . It can react with other ions in solution, leading to the formation of precipitates. For example, it reacts with sulfate ions to produce a solid precipitate of barium sulfate .

Biochemical Pathways

It can react with various ions in the body, potentially affecting certain biochemical processes indirectly .

Pharmacokinetics

As an ionic compound, it is soluble in water , which suggests that it could be absorbed into the body through ingestion or skin contact.

Result of Action

The primary result of barium bromide action in the body is the formation of precipitates with other ions, such as sulfate ions . This can potentially lead to the accumulation of these precipitates in various parts of the body.

Action Environment

The action of barium bromide can be influenced by various environmental factors. For example, its solubility and reactivity can be affected by the pH and ionic composition of the surrounding environment . Additionally, certain populations may be at higher risk of exposure to barium, such as those living in areas with high levels of barium in the drinking water or food supply .

特性

IUPAC Name |

barium(2+);dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2BrH/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQIMNKPSDEDMO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaBr2 | |

| Record name | barium bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065123 | |

| Record name | Barium bromide (BaBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White beads, hygroscopic and soluble in water; [MSDSonline] | |

| Record name | Barium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Bariumbromide | |

CAS RN |

10553-31-8 | |

| Record name | Barium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10553-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium bromide (BaBr2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium bromide (BaBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI8NM689HW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of barium bromide?

A1: Barium bromide has the molecular formula BaBr2 and a molecular weight of 297.14 g/mol.

Q2: Can you describe the coordination environment of barium in barium bromide dihydrate?

A3: Neutron diffraction studies on barium bromide dihydrate (BaBr2·2H2O) reveal that barium is coordinated by nine bromide ions in a tricapped trigonal prismatic geometry. [, ]

Q3: What are the spectroscopic characteristics of barium bromide?

A4: While specific spectroscopic data is limited in the provided research, studies mention the use of X-ray diffraction [, , , ] and neutron diffraction [] to analyze structural changes in barium bromide-containing materials.

Q4: What is a notable application of barium bromide in analytical chemistry?

A5: Barium bromide is utilized as a matrix modifier in the multi-elemental analysis of sulfuric acid using inductively coupled plasma mass spectrometry (ICP-MS). [, ] The addition of barium bromide precipitates sulfate as insoluble barium sulfate, effectively removing spectral interferences caused by sulfur-containing species. [, ]

Q5: How does barium bromide contribute to the study of the hydrogen + oxygen reaction?

A6: Researchers have investigated the first explosion limit of the hydrogen + oxygen reaction in vessels coated with barium bromide. [] This research suggests that the barium bromide surface plays a role in chain termination, particularly by destroying hydrogen atoms with an efficiency proportional to the partial pressure of oxygen. []

Q6: Can barium bromide form double salts?

A7: Yes, barium bromide can form double salts. One example is the formation of barium 2-ketolactobionate barium bromide double salt. This compound is notable as the first reported crystalline barium bromide salt of a sugar acid. [] Another example is Ba4Si3Br2, a double salt of barium bromide and barium silicide containing a novel cyclotrisilicide unit. []

Q7: What are the potential applications of europium-doped barium bromide in materials science?

A8: Europium-doped barium bromide shows promise as an x-ray storage phosphor material. [, , , ] Research indicates that incorporating europium into barium bromide nanocrystals within a glass matrix enhances fluorescence efficiency, making these materials potentially useful in imaging and sensing applications. [, ]

Q8: How does the presence of barium bromide impact the solubility of other compounds?

A9: Studies on the solubility of thallium(I) bromide in aqueous solutions containing barium bromide provide insights into ionic interactions and activity coefficients. [] These findings contribute to understanding the thermodynamic behavior of electrolytes in mixed solutions.

Q9: Has the nuclear cross-section of 81Br (n, γ) 82Br reaction been measured using barium bromide?

A10: Yes, the nuclear cross-section of 81Br (n, γ) 82Br reaction has been determined by irradiating barium bromide (BaBr2) with thermal neutrons. []

Q10: Are there any reported studies on the thermodynamic behavior of hydrogen bromide in barium bromide solutions?

A11: Yes, researchers have investigated the thermodynamic properties of hydrogen bromide in aqueous barium bromide solutions. [] Electromotive force measurements were used to determine activity coefficients and other thermodynamic parameters, providing valuable insights into the interactions between these species in solution. []

Q11: How does the stability of barium bromide vary with different solvents?

A13: While the provided research doesn't explicitly address the stability of barium bromide in various solvents, one study examines the volumetric and viscometric properties of barium bromide solutions in aqueous mixtures of ethylene glycol and 1,4-dioxane at different temperatures. [] This research infers the structure-promoting or structure-breaking tendencies of barium bromide in these specific solvent systems. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)

![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)

![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)

![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)

![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)

![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)

![N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)

![N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227368.png)